methyl 2-({[7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-({[7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core. . The presence of multiple heterocyclic rings and functional groups endows it with unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of pyrazolo[1,5-a]pyrimidine derivatives with thiophene-based intermediates under controlled conditions . The reaction conditions often include the use of catalysts such as Cu(I) or Rh, and solvents like DMF or DMSO to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to optimize the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like KMnO₄ or H₂O₂.
Reduction: Reduction reactions often involve reagents such as NaBH₄ or LiAlH₄.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium.
Reduction: NaBH₄ in methanol.
Substitution: Halides in the presence of a base like K₂CO₃.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in medicinal chemistry .
Scientific Research Applications
METHYL 2-({[7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor properties, particularly in targeting CDK2/cyclin A2.
Industry: Utilized in the development of fluorescent probes and materials science.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as CDK2/cyclin A2. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the alteration of cell cycle progression and the induction of apoptotic signals .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness
METHYL 2-({[7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit CDK2/cyclin A2 with high potency makes it a promising candidate for further drug development .
Properties
Molecular Formula |
C20H16N4O3S2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
methyl 2-[(7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H16N4O3S2/c1-27-20(26)17-11-4-2-5-14(11)29-19(17)22-18(25)12-10-16-21-8-7-13(24(16)23-12)15-6-3-9-28-15/h3,6-10H,2,4-5H2,1H3,(H,22,25) |
InChI Key |
SUVAILOQPIUULM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NN4C(=CC=NC4=C3)C5=CC=CS5 |
Origin of Product |
United States |
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